

Application Notes and Protocols: LEI-101 (2B3-101)

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Compound of Interest

Compound Name:	LEI-101
CAS No.:	1228660-00-1
Cat. No.:	B608512

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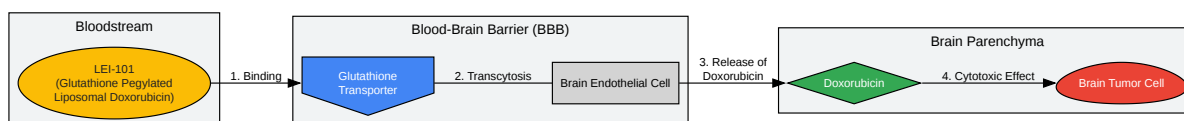
Introduction

LEI-101, also known as 2B3-101, is an investigational therapeutic agent designed for the targeted delivery of doxorubicin across the blood-brain barrier (BBB). It is a glutathione pegylated liposomal formulation of doxorubicin hydrochloride.[1] The glutathione (GSH) conjugated to the polyethylene glycol (PEG) chains on the liposome surface targets the GSH transporters present on the BBB, facilitating the delivery of the encapsulated doxorubicin to the brain.[1] Doxorubicin, the active cytotoxic agent, intercalates with DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and RNA synthesis, ultimately causing cancer cell death.[1] These application notes provide a summary of publicly available data on the dosage and administration of **LEI-101** from preclinical and clinical studies.

**Mechanism of Action

The mechanism of **LEI-101** involves leveraging the endogenous glutathione transport system of the blood-brain barrier. The glutathione on the liposome surface acts as a ligand, binding to glutathione transporters on brain capillary endothelial cells. This interaction is believed to

facilitate the transport of the liposomes, carrying their doxorubicin payload, across the BBB into the brain parenchyma. Once in the brain, the liposomes can accumulate in tumor tissue, where doxorubicin is released to exert its cytotoxic effects.



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Caption: Mechanism of **LEI-101** crossing the blood-brain barrier.

Preclinical Studies: Dosage and Administration

Preclinical studies in animal models have been conducted to evaluate the pharmacokinetics, brain delivery, and efficacy of **LEI-101**.

Quantitative Data Summary

Parameter	Value	Species	Tumor Model	Reference
Dosage	5 mg/kg	Mice	Human Glioblastoma (U87MG)	[2]
Administration Route	Intravenous (IV)	Mice	Human Glioblastoma (U87MG)	[2]
Dosing Schedule	Once weekly or twice weekly	Mice	Human Glioblastoma (U87MG)	[2]
Plasma AUC (0-96h)	447.8 ± 27.4 h*%ID/mL	Mice	N/A	[2]

Experimental Protocol: In Vivo Efficacy Study

Objective: To assess the anti-tumor efficacy of **LEI-101** in a brain tumor xenograft model.

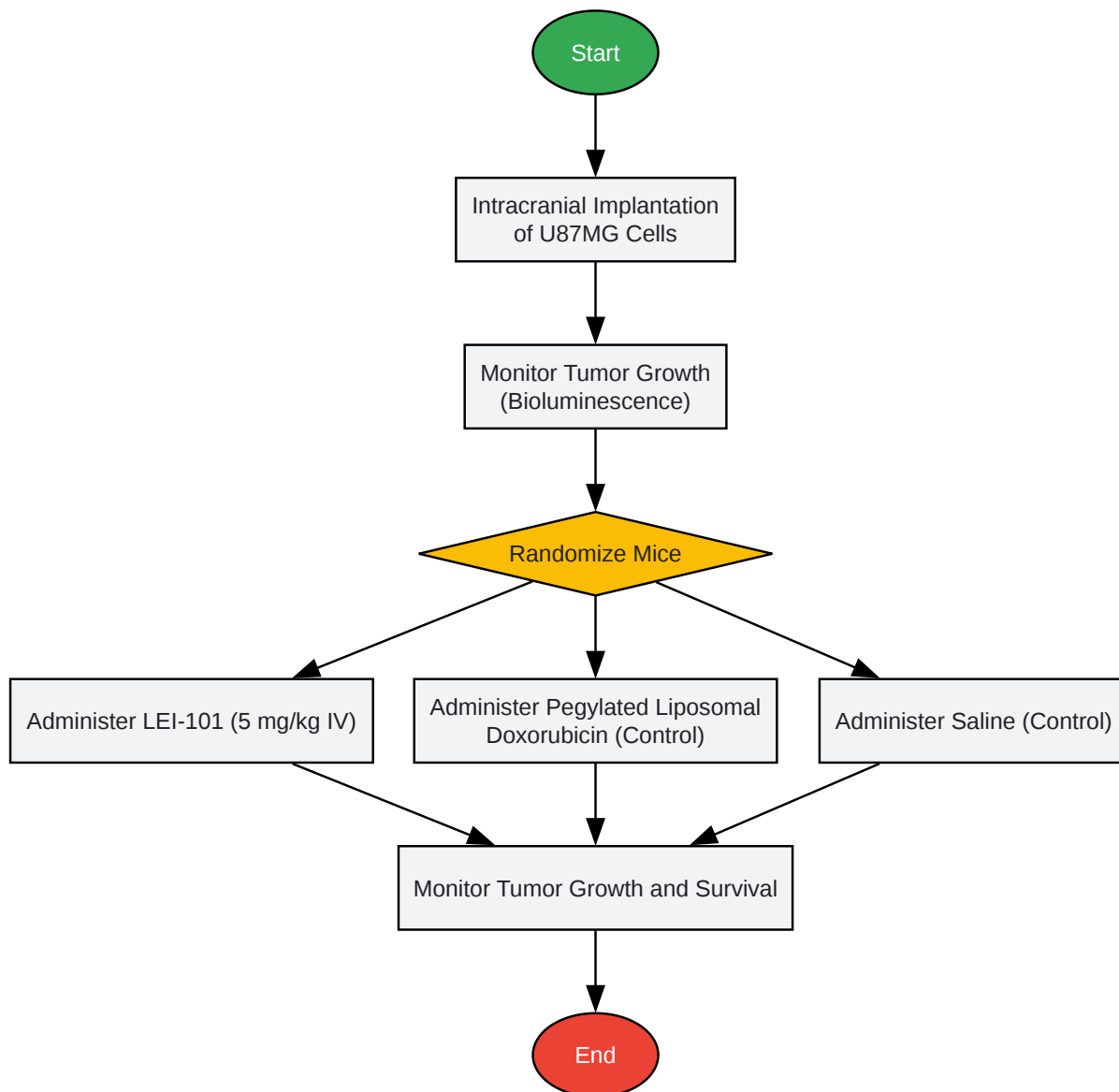
Animal Model: Athymic FVB mice with experimentally induced human glioblastoma (luciferase-transfected U87MG cells).[2]

Materials:

- **LEI-101** (2B3-101)
- Pegylated liposomal doxorubicin (control)
- Saline (control)
- Bioluminescence imaging system

Procedure:

- Human glioblastoma cells (U87MG) are intracranially implanted in athymic FVB mice.
- Tumor growth is monitored using bioluminescence imaging.
- Once tumors are established, mice are randomized into treatment groups.
- **LEI-101** is administered intravenously at a dose of 5 mg/kg.[2]
- Treatment is given either once or twice weekly.[2]
- Tumor growth is monitored by measuring bioluminescence intensity over time.
- Animal survival is also monitored as an endpoint.



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Caption: Workflow for a preclinical in vivo efficacy study of **LEI-101**.

Clinical Studies: Dosage and Administration

Phase I/IIa clinical trials have been conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary anti-tumor activity of **LEI-101** in patients with solid tumors with brain metastases or recurrent malignant glioma.[3][4][5]

Quantitative Data Summary: Dose Escalation and Expansion Cohorts

Study Phase	Patient Population	Starting Dose	Dose Escalation Steps	Dosing Schedule	Reference
Phase I (Single Agent)	Solid tumors with brain metastases or recurrent malignant glioma	5 mg/m ²	10, 20, 30 mg/m ² and steps of 10 mg/m ² thereafter	Every 21 days	[3] [5]
Phase I (Combination)	HER2+ breast cancer with brain metastases	40 mg/m ² (with Trastuzumab)	Steps of 10 mg/m ²	Every 21 days	[3]
Phase IIa	Recurrent high-grade glioma	60 mg/m ²	N/A	Every 28 days	[4] [6]
Phase IIa	Breast cancer with brain metastases	50 mg/m ²	N/A	Every 21 days	[6]

Administration Protocol: Intravenous Infusion

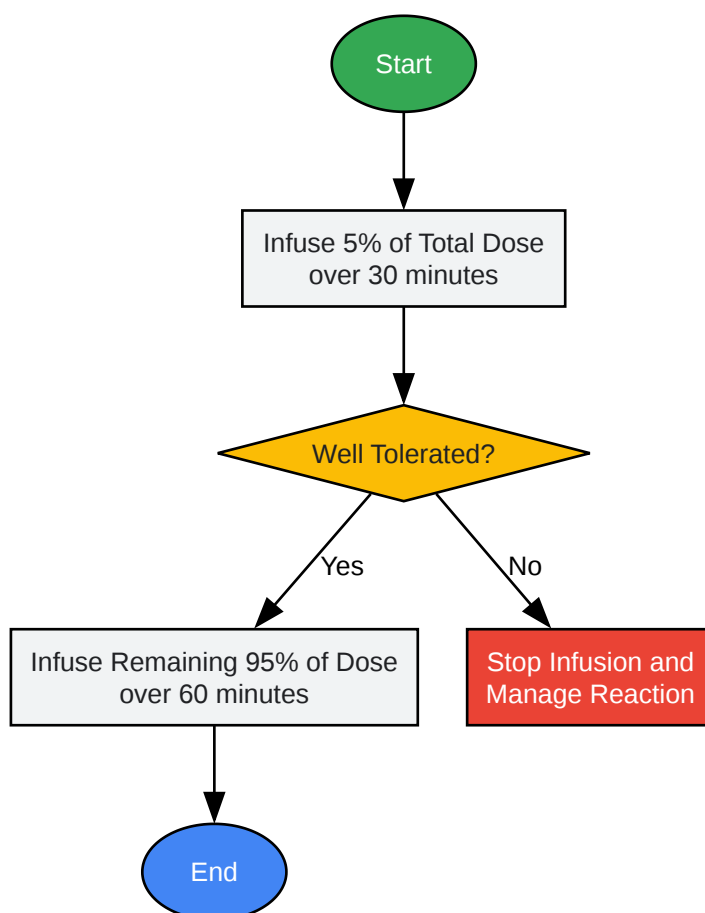
Objective: To safely administer **LEI-101** to patients in a clinical setting.

Materials:

- **LEI-101** (2B3-101) for intravenous infusion
- Infusion equipment

Procedure:

- Patients receive a single intravenous (IV) dose of **LEI-101** on day 1 of each treatment cycle. [3][7]
- To minimize the risk of infusion reactions, 5% of the total dose is infused slowly over the first 30 minutes.[3][7]
- If the initial slow infusion is well-tolerated, the remaining 95% of the dose is infused over the next 60 minutes, for a total infusion time of 90 minutes.[3][7]
- In combination therapy with trastuzumab, the trastuzumab infusion follows 30 minutes after the completion of the **LEI-101** infusion.[3]
- Treatment cycles are typically 21 or 28 days.[3][4][6]



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Caption: **LEI-101** intravenous infusion workflow.

Disclaimer

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